molecular formula C22H42O4 B13325601 20-Ethoxy-20-oxoicosanoicacid

20-Ethoxy-20-oxoicosanoicacid

Cat. No.: B13325601
M. Wt: 370.6 g/mol
InChI Key: ZLRVVAQEEDGLLM-UHFFFAOYSA-N
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Description

20-Ethoxy-20-oxoicosanoic acid (CAS: 140198-87-4) is a synthetic long-chain fatty acid derivative featuring a 20-carbon backbone substituted with an ethoxy ester and a ketone group at the terminal position. Its molecular formula is C₂₂H₄₂O₄, with a molecular weight of 382.57 g/mol . This compound is structurally characterized by the presence of:

  • A carboxylic acid group (-COOH) at one end.
  • An ethoxy ester (-OCH₂CH₃) and a ketone (-C=O) at the ω-20 position.

While its exact biological role remains under investigation, it shares functional similarities with other fatty acid derivatives used in drug development, particularly in antibody-drug conjugates (ADCs) and prodrug formulations .

Properties

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

20-ethoxy-20-oxoicosanoic acid

InChI

InChI=1S/C22H42O4/c1-2-26-22(25)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(23)24/h2-20H2,1H3,(H,23,24)

InChI Key

ZLRVVAQEEDGLLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Ethoxy-20-oxoicosanoic acid typically involves the esterification of a long-chain fatty acid followed by oxidation. One common method is the reaction of icosanoic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. This ester is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone functional group at the 20th carbon position.

Industrial Production Methods

Industrial production of 20-Ethoxy-20-oxoicosanoic acid may involve large-scale esterification and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

20-Ethoxy-20-oxoicosanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

20-Ethoxy-20-oxoicosanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biological membranes and lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 20-Ethoxy-20-oxoicosanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate lipid metabolism and influence the function of biological membranes. Additionally, its structural features allow it to interact with enzymes and receptors, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

20-(tert-Butoxy)-20-oxoicosanoic Acid

  • Molecular Formula : C₂₄H₄₆O₄
  • Molecular Weight : 422.63 g/mol
  • Key Differences: The ethoxy group (-OCH₂CH₃) is replaced with a bulkier tert-butoxy group (-OC(CH₃)₃). Enhanced steric hindrance improves metabolic stability, making it preferable for ADC linker applications .

Eicosanoic Acid (C20:0)

  • Molecular Formula : C₂₀H₄₀O₂
  • Molecular Weight : 312.53 g/mol
  • Key Differences: Lacks functional groups beyond the carboxylic acid. Naturally occurring saturated fatty acid used as a laboratory standard . Non-toxic and non-hazardous, contrasting with synthetic derivatives requiring careful handling .

11-Eicosenoic Acid (C20:1)

  • Molecular Formula : C₂₀H₃₈O₂
  • Molecular Weight : 310.51 g/mol
  • Key Differences: Monounsaturated (cis-11 double bond) structure lowers melting point compared to saturated analogues.

Physicochemical Properties

Property 20-Ethoxy-20-oxoicosanoic Acid 20-(tert-Butoxy)-20-oxoicosanoic Acid Eicosanoic Acid 11-Eicosenoic Acid
Solubility Low water solubility; soluble in organic solvents Similar to ethoxy analogue but higher lipophilicity Insoluble in water Low water solubility
Melting Point Not reported Not reported 75°C <25°C (liquid at RT)
Stability Moderate hydrolysis susceptibility High resistance to enzymatic degradation Stable under standard conditions Prone to oxidation

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